

Synthesis and chemical properties of Cefmatilen hydrochloride hydrate

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Compound of Interest

Compound Name: **Cefmatilen**

Cat. No.: **B1668855**

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An In-depth Technical Guide to the Synthesis and Chemical Properties of **Cefmatilen** Hydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

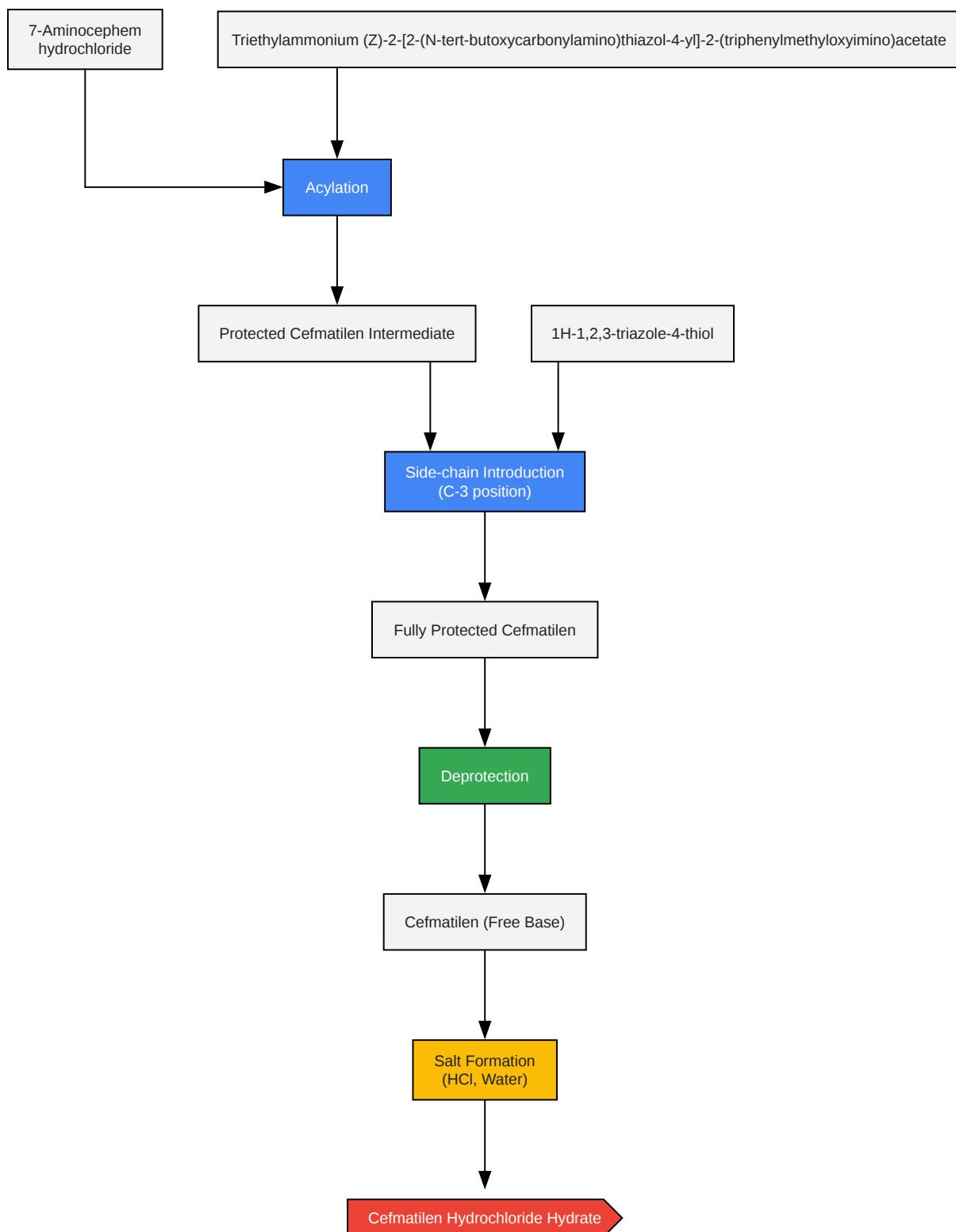
This technical guide provides a comprehensive overview of the synthesis and chemical properties of **Cefmatilen** hydrochloride hydrate, a cephalosporin antibiotic. The information is curated for professionals in the fields of pharmaceutical research and development.

Synthesis of Cefmatilen Hydrochloride Hydrate

A practical, large-scale synthesis for **Cefmatilen** hydrochloride hydrate has been developed, proving amenable to multi-kilogram scale preparation with overall yields of 61-65%.^[1] The synthesis originates from three primary starting materials: 7-aminocephem hydrochloride, triethylammonium acetate, and a specific triazole.^[1]

Synthetic Workflow

The general synthetic pathway involves the acylation of the 7-aminocephem core with a protected aminothiazole side chain, followed by the introduction of the triazole-containing side chain at the C-3 position and subsequent deprotection and salt formation.

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A high-level overview of the synthetic workflow for **Cefmatilen** hydrochloride hydrate.

Experimental Protocol: Representative Synthesis

While the full detailed experimental protocol from the primary literature is not publicly available, a representative procedure based on the disclosed starting materials and general cephalosporin synthesis methods is outlined below.

Step 1: Acylation of the 7-aminocephem core

- 7-aminocephem hydrochloride is reacted with an activated form of the C-7 side chain, triethylammonium (Z)-2-[2-(N-tert-butoxycarbonylamino)thiazol-4-yl]-2-(triphenylmethoxyimino)acetate, in a suitable organic solvent.
- The reaction is typically carried out at reduced temperatures to control side reactions.
- The protecting groups on the side chain prevent unwanted reactions during this step.

Step 2: Introduction of the C-3 Side Chain

- The intermediate from Step 1 is reacted with 1H-1,2,3-triazole-4-thiol to introduce the C-3 side chain. This reaction displaces a leaving group at the C-3' position of the cephem nucleus.

Step 3: Deprotection

- The protecting groups (e.g., tert-butoxycarbonyl and triphenylmethyl) are removed under acidic conditions to yield the free base of **Cefmatilen**.

Step 4: Salt Formation and Hydration

- The **Cefmatilen** free base is treated with hydrochloric acid in the presence of water to form the hydrochloride salt.
- Crystallization from an appropriate solvent system yields **Cefmatilen** hydrochloride hydrate.

Chemical Properties

Cefmatilen hydrochloride hydrate is a white to off-white crystalline powder.

Physicochemical Properties

| Property | Value |
|-------------------|--|
| Molecular Formula | C ₁₅ H ₁₇ ClN ₈ O ₆ S ₄ |
| Molecular Weight | 569.04 g/mol |
| Appearance | White to off-white crystalline powder |
| Stereochemistry | (6R,7R) configuration |

Solubility

Specific quantitative solubility data for **Cefmatilen** hydrochloride hydrate in various solvents is not widely published. However, based on its use in reversed-phase HPLC (RP-HPLC) and the general properties of cephalosporins, its solubility profile can be inferred.

| Solvent | Anticipated Solubility |
|--------------|--|
| Water | Soluble, as it is a hydrochloride salt. |
| Methanol | Likely soluble, as methanol is a common solvent for cephalosporins and is used in HPLC mobile phases. |
| Ethanol | Expected to be soluble to slightly soluble. |
| DMSO | Expected to be soluble, as DMSO is a polar aprotic solvent capable of dissolving a wide range of pharmaceutical compounds. |
| Acetonitrile | Likely soluble, as it is a common organic modifier in RP-HPLC for cephalosporins. |

Stability

Detailed stability studies for **Cefmatilen** hydrochloride hydrate under various pH and temperature conditions are not publicly available. However, general stability characteristics of cephalosporins, which are β -lactam antibiotics, are known. They are susceptible to degradation by hydrolysis of the β -lactam ring, which can be catalyzed by acidic or basic conditions and

elevated temperatures. For other cephalosporins like cefixime, maximum stability is often observed in the pH range of 4-7.[2]

Stability testing would typically be conducted according to ICH guidelines, involving long-term and accelerated storage conditions to establish a retest period or shelf life.

Spectroscopic Data

While specific, high-resolution spectra for **Cefmatilen** hydrochloride hydrate are not readily available in the public domain, the expected characteristic spectroscopic features are outlined below based on its chemical structure.

2.4.1. ^1H NMR Spectroscopy A ^1H NMR spectrum would be complex, but key signals would include:

- Protons on the cephem nucleus.
- Protons of the aminothiazole ring.
- Protons of the triazole ring.
- Protons of the methylene groups in the side chains.
- Exchangeable protons (e.g., $-\text{NH}_2$, $-\text{OH}$, $-\text{NH}-$).

2.4.2. FT-IR Spectroscopy The FT-IR spectrum would show characteristic absorption bands for its functional groups.

| Wavenumber (cm^{-1}) | Functional Group | Vibration Mode |
|---------------------------------|-------------------------------|----------------|
| ~3400-3200 | O-H (water of hydration), N-H | Stretching |
| ~1770 | C=O (β -lactam) | Stretching |
| ~1670 | C=O (amide) | Stretching |
| ~1610 | C=N (oxime) | Stretching |
| ~1540 | N-H (amide II) | Bending |

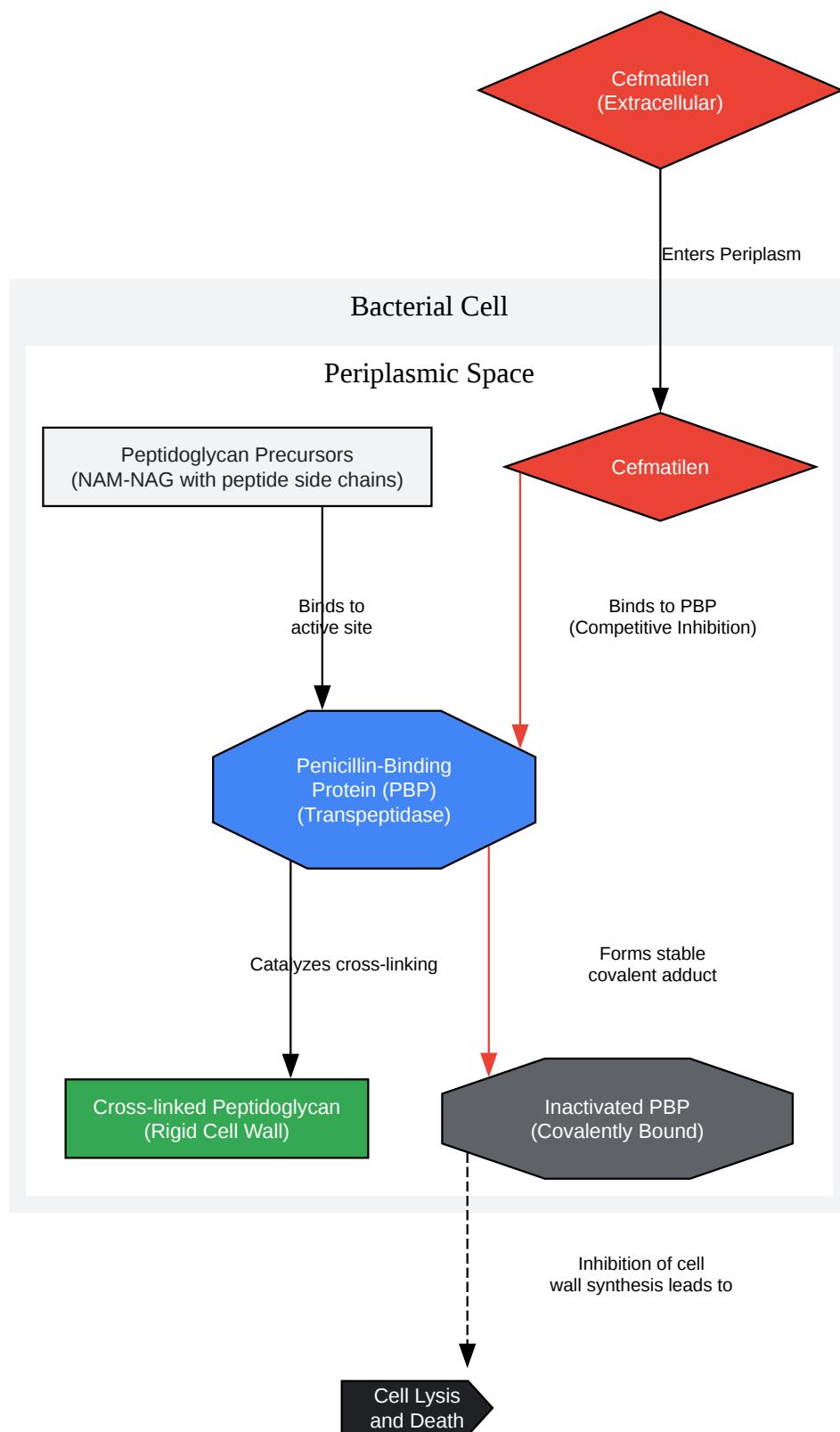
2.4.3. UV-Vis Spectroscopy The UV-Vis spectrum is expected to show absorption maxima characteristic of the conjugated systems within the molecule, particularly the aminothiazole and cephem chromophores. For many cephalosporins, the λ_{max} is in the range of 260-280 nm.

Mechanism of Action

As a member of the cephalosporin class of β -lactam antibiotics, **Cefmatilen** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.^[3]

Inhibition of Penicillin-Binding Proteins (PBPs)

The primary molecular target of **Cefmatilen** is a group of bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes, particularly transpeptidases, are essential for the final step of peptidoglycan synthesis, which involves cross-linking the peptide side chains to form a rigid cell wall. **Cefmatilen** mimics the D-Ala-D-Ala substrate of the transpeptidase, allowing it to bind to the active site of the PBP. The strained β -lactam ring of **Cefmatilen** then acylates a serine residue in the PBP active site, forming a stable, covalent bond. This irreversible inhibition of PBPs disrupts cell wall synthesis, leading to a weakened cell wall and ultimately, bacterial cell lysis and death.

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Mechanism of action of **Cefmatilen** via inhibition of penicillin-binding proteins.

Analytical Methodologies

Representative RP-HPLC Method

A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is suitable for the quantitative analysis of **Cefmatilen** hydrochloride hydrate in bulk drug and pharmaceutical formulations.

- Column: C18 (e.g., 250 mm x 4.6 mm, 5 μ m particle size)
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV spectrophotometry at a wavelength corresponding to an absorption maximum of the drug (e.g., \sim 270 nm).
- Quantification: Based on the peak area of the analyte compared to that of a reference standard of known concentration.
- Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

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